molecular formula C16H20N4O2S2 B2686093 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286699-09-9

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2686093
CAS No.: 1286699-09-9
M. Wt: 364.48
InChI Key: CXQURLVTVANFBT-UHFFFAOYSA-N
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Description

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that features a thiazole ring, an amino group, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the amino group and the methylsulfanyl phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl](phenyl)methanone
  • **2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

4-amino-N5-{[4-(methylsulfanyl)phenyl]methyl}-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-N-[(4-methylsulfanylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQURLVTVANFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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